4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide
Overview
Description
4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide: is an organic compound with the molecular formula C8H6BrCl2FO . It is characterized by the presence of bromine, chlorine, fluorine, and methoxy functional groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide typically involves the bromination of 4,6-dichloro-2-fluoro-3-methoxybenzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents under controlled conditions to ensure selective bromination at the benzyl position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to remove halogen atoms or reduce the benzyl bromide to benzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or dehalogenated products.
Scientific Research Applications
4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive bromine atom.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group in nucleophilic substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring enhances the compound’s reactivity by stabilizing the transition state during chemical reactions.
Comparison with Similar Compounds
4,6-Dichloro-2-fluoro-3-methoxybenzyl chloride: Similar structure but with a chlorine atom instead of bromine.
4,6-Dichloro-2-fluoro-3-methoxybenzyl alcohol: Similar structure but with a hydroxyl group instead of bromine.
4,6-Dichloro-2-fluoro-3-methoxybenzyl acetate: Similar structure but with an acetate group instead of bromine.
Uniqueness: 4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide is unique due to its combination of halogen atoms and a methoxy group, which imparts distinct reactivity and chemical properties. The presence of bromine makes it a versatile intermediate for various nucleophilic substitution reactions, while the electron-withdrawing effects of chlorine and fluorine enhance its stability and reactivity.
Properties
IUPAC Name |
2-(bromomethyl)-1,5-dichloro-3-fluoro-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl2FO/c1-13-8-6(11)2-5(10)4(3-9)7(8)12/h2H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKODQNPVBNZJED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)CBr)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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